Gluten Exorphin A5

概要

説明

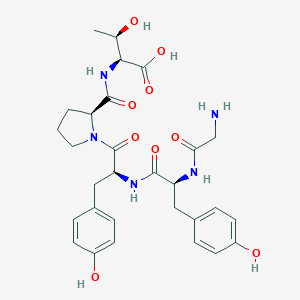

Gluten Exorphin A5 (Gly-Tyr-Tyr-Pro-Thr, GYYPT) is an opioid peptide derived from the enzymatic digestion of wheat gluten, specifically gliadin. It is generated through the action of gastrointestinal enzymes (e.g., pepsin, elastase) or microbial enzymes (e.g., thermolysin) during protein hydrolysis . Structurally, it contains two tyrosine residues and a proline-threonine motif, which contribute to its opioid activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gluten Exorphin A5 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be optimized for greener conditions, such as using tandem sequential peptide coupling strategies to minimize waste and improve yield . These methods ensure the production of high-purity peptides suitable for various applications.

化学反応の分析

Enzymatic Release from Gluten

GE-A5 is produced during the proteolytic digestion of high molecular weight glutenin (HMWG) via gastrointestinal enzymes. Key enzymes include:

| Enzyme | Role in GE-A5 Formation | Source |

|---|---|---|

| Pepsin | Initiates gluten hydrolysis | |

| Pancreatic Elastase | Cleaves HMWG to release GE-A5 | |

| Thermolysin | Generates immunoreactive GE-A5 |

GE-A5 occurs in 15 repeating sequences within HMWG, facilitating its release during digestion .

Degradation Pathways

GE-A5 undergoes enzymatic breakdown primarily via dipeptidyl peptidase IV (DPP IV), which cleaves N-terminal dipeptides with proline at the second position . Residual tripeptides (e.g., Tyr-Pro-Thr) act as competitive DPP IV inhibitors, slowing further degradation .

Oxidation of Tyrosine Residues

GE-A5’s tyrosine residues (positions 2 and 3) are susceptible to oxidation, forming dityrosine crosslinks under oxidative stress .

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| H₂O₂ | pH 7.4, 37°C, 24 h | Dityrosine-adducted GE-A5 |

| Myeloperoxidase | Inflammatory conditions | Oxidized GE-A5 derivatives |

Reduction of Disulfide Bonds

Although GE-A5 lacks cysteine, its precursor glutenin contains disulfide bonds reduced during digestion :

| Reducing Agent | Reaction Conditions | Outcome |

|---|---|---|

| DTT | 50 mM, pH 8.0, 1 h | Cleaves glutenin polymers |

In Vitro Stability

GE-A5 is rapidly degraded in plasma and intestinal models:

| Model System | Half-Life | Key Enzymes | Source |

|---|---|---|---|

| Caco-2/HT-29 cell co-culture | 15–30 min | Brush-border peptidases | |

| Human Plasma | <10 min | Aminopeptidases, DPP IV |

Absorption and Bioavailability

Only 3% of GE-A5 is absorbed intact in vitro due to enzymatic degradation . Orally administered GE-A5 shows no systemic opioid effects in mice, likely due to instability .

Comparative Reactivity with Other Exorphins

| Exorphin | Sequence | Key Reactivity Differences |

|---|---|---|

| GE-A5 | GYYPT | Tyrosine oxidation; DPP IV resistance |

| GE-B5 | YGGWL | Tryptophan oxidation; higher DOR affinity |

| Gliadorphin-7 | YPQPQPF | Proline-rich; DPP IV inhibition |

科学的研究の応用

Pain Modulation

Research indicates that GEA5 exhibits significant effects on pain perception. In animal studies, intracerebroventricular administration of GEA5 resulted in mild antinociceptive effects, suggesting its potential use in pain management . However, oral administration did not produce similar effects, indicating a complex interaction with the central and peripheral nervous systems.

Influence on Learning and Memory

GEA5 has been shown to enhance learning and memory processes in mice. Specifically, it improved retention times in passive avoidance tests when administered post-training, indicating a facilitative role in memory consolidation . This suggests potential applications in cognitive enhancement or rehabilitation therapies.

Insulin Release and Glucose Homeostasis

Studies have demonstrated that GEA5 can stimulate insulin release postprandially, which is mediated through opioid receptor activation . This effect may have implications for managing conditions like diabetes by improving glucose metabolism. The opioid antagonist naloxone was able to block this effect, highlighting the role of opioid pathways in metabolic regulation .

Celiac Disease and Gluten Sensitivity

Recent investigations have proposed that GEA5 may mask the deleterious effects of gluten in individuals with asymptomatic celiac disease (ACD). By binding to opioid receptors, GEA5 could potentially alleviate gastrointestinal symptoms associated with gluten intake, thus complicating the clinical picture of gluten sensitivity . This raises questions about the safety of gluten consumption in susceptible populations.

Case Studies and Experimental Findings

| Study | Findings | Application |

|---|---|---|

| Takahashi et al. (2000) | Demonstrated antinociceptive effects via i.c.v. administration | Pain management research |

| Brouns et al. (2022) | Investigated weight gain stimulation through gluten peptides | Nutritional studies |

| Vose (2020) | Explored immune dysfunction related to gluten opioids | Celiac disease research |

作用機序

The mechanism of action of Gluten Exorphin A5 involves its interaction with specific molecular targets and pathways. As an exogenous opioid peptide, it can bind to opioid receptors in the nervous system, modulating pain perception and other physiological responses . Additionally, its neuroprotective effects may be mediated through the modulation of oxidative stress, acetylcholine depletion, and apoptotic pathways .

類似化合物との比較

Key Characteristics:

- Molecular Formula : C29H37N5O9; Molecular Weight: 599.65 Da .

- Receptor Affinity : Preferentially binds μ-opioid receptors (μ/δ ratio = 60.7), though weaker than other gluten exorphins like B5 .

- Physiological Effects: Modulates pain perception, anxiety, and learning/memory processes in rodents via central and peripheral nervous systems . Suppresses stress-induced antinociception (e.g., socio-psychological stress) and alters emotional behavior in mice . Orally active, crossing the blood-brain barrier to influence neurobehavioral pathways .

Structural and Functional Comparison

Gluten Exorphin A5 belongs to a family of food-derived opioid peptides. Below is a comparative analysis with key analogs:

<sup>1</sup> IC50 values from guinea pig ileum (μ) and mouse vas deferens (δ) assays .

Key Differences

Potency :

- Exorphin B5 is ~3,500× more potent than A5 in μ-receptor binding (IC50 = 0.017 μM vs. 60 μM) .

- Exorphin C shows δ-receptor selectivity, unlike A5’s μ-preference .

Enzymatic Production :

- A5 is generated by pepsin-elastase (250 μg/g) or pepsin-thermolysin (40 μg/g) .

- Exorphin C requires trypsin-chymotrypsin-pepsin hydrolysis .

Behavioral Effects: A5 uniquely suppresses stress-induced analgesia but lacks direct antinociceptive effects when administered orally . B5 induces mitogenic signaling in intestinal cells (e.g., Caco-2 proliferation at >250 μM) .

Structural Uniqueness: A5 contains dual tyrosine residues, enhancing its receptor interaction . Exorphin C’s single aromatic residue (Tyr) distinguishes it from endogenous opioids .

Research Findings and Clinical Implications

Mechanistic Insights

- A5’s Dual Modulation : Orally administered A5 suppresses stress-induced analgesia but enhances learning consolidation in passive avoidance tests, suggesting context-dependent CNS effects .

- B5’s Hormonal Role: Intravenous B5 stimulates prolactin secretion in rats, linking dietary opioids to endocrine disruption .

- Exorphin C’s Selectivity : Its δ-receptor specificity may offer therapeutic avenues for δ-targeted pain management .

Controversies and Gaps

- Masking Celiac Symptoms: A5’s opioid activity might obscure pain signals in asymptomatic celiac disease, delaying diagnosis .

- Concentration Variability : A5 levels in wheat depend on nitrogen fertilization and cultivar, impacting dietary exposure .

生物活性

Introduction

Gluten exorphin A5 (GE-A5) is a bioactive peptide derived from the enzymatic digestion of gluten proteins, primarily glutenin. Its structure, H-Gly-Tyr-Tyr-Pro-Thr-OH, indicates a molecular weight of 599.64 g/mol. This peptide has garnered attention due to its opioid-like activity and potential implications in various physiological and pathological conditions, including pain modulation, immune response, and neurobehavioral effects.

Opioid Receptor Interaction

This compound exhibits selective affinity for the delta-opioid receptor (DOR) and interacts with the mu-opioid receptor (MOR) as well. Research indicates that GE-A5 can activate these receptors, leading to various biological responses:

- Pain Relief : GE-A5 has been shown to produce analgesic effects in animal models, suggesting its role in pain modulation through opioid receptor activation .

- Cognitive Effects : Studies have reported changes in memory and learning in mice following oral administration of GE-A5, indicating potential central nervous system effects .

Influence on Cell Proliferation

Recent studies have demonstrated that gluten exorphins, including A5, can influence cell proliferation and survival pathways:

- Cell Cycle Regulation : In vitro studies revealed that GE-A5 treatment resulted in significant alterations in the cell cycle phases of various cell types. Specifically, it increased the number of cells in the G0/G1 phase while decreasing those in the G2/M phase .

- Mitogenic Activity : GE-A5 has been implicated in promoting mitogenic and pro-survival signaling pathways in cultured cells, particularly in cancer research contexts .

Case Studies and Experimental Evidence

- Behavioral Studies : Takahashi et al. (2000) conducted pharmacological studies demonstrating that GE-A5 affects emotionality and pain inhibition in mice. The study highlighted its potential as a modulator of both peripheral and central nervous system functions .

- Cell Culture Experiments : In a controlled environment, GE-A5 was administered to various cell lines, including SUP-T1 and Caco-2 cells. Results indicated a concentration-dependent increase in cell viability and metabolic activity without cytotoxic effects at tested concentrations .

- Immune Response Modulation : Research suggests that gluten exorphins may influence immune responses by modulating white blood cell activity. The presence of GE-A5 can alter the movement and response of immune cells to infections .

Summary of Key Findings

| Study | Findings |

|---|---|

| Takahashi et al. (2000) | Demonstrated analgesic effects and behavioral changes in mice after GE-A5 administration. |

| PMC9966116 (2023) | Showed that GE-A5 promotes cell proliferation via opioid receptor activation without cytotoxicity. |

| Vose (2020) | Discussed the role of gluten exorphins in immune dysfunction and mood regulation linked to opioid receptor activity. |

Clinical Significance

The implications of this compound extend into clinical settings, particularly concerning conditions like celiac disease:

- Celiac Disease : Individuals with celiac disease may experience altered intestinal permeability, allowing gluten exorphins to enter the bloodstream. This can lead to immune responses that exacerbate symptoms associated with the condition .

- Dietary Considerations : The potential for gluten exorphins to influence insulin release and glucose metabolism suggests that dietary management, particularly gluten-free diets, may be beneficial for individuals sensitive to gluten .

Q & A

Basic Research Questions

Q. How is Gluten Exorphin A5 identified and quantified in biological samples?

Methodological Answer: this compound (GEA5) is typically detected using liquid chromatography-mass spectrometry (LC-MS) due to its low molecular weight (599.63 g/mol, C29H37N5O9) and opioid-like properties. For cerebrospinal fluid (CSF), protocols involve sample preparation via ultrafiltration to remove high-molecular-weight proteins, followed by isoelectric focusing and LC-MS analysis with a detection limit of ~1 ng/mL . In blood, similar methods are applied, but matrix effects require careful calibration using isotope-labeled internal standards to ensure accuracy .

Q. What are the primary biological roles of this compound in vivo?

Methodological Answer: GEA5 exhibits neuroprotective and opioid-like activity, as demonstrated in rodent models. Intravenous administration in rats stimulates prolactin secretion via μ-opioid receptor interactions, while intracerebroventricular injection modulates hypothalamic-pituitary-adrenal axis activity . Experimental designs should include control groups treated with opioid antagonists (e.g., naloxone) to confirm receptor specificity .

Q. What are the ethical considerations for studying opioid peptides like GEA5 in animal models?

Methodological Answer: Researchers must adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. For example, minimizing animal distress through humane endpoints and justifying sample sizes using power analysis to reduce unnecessary subject use . Compliance with institutional animal care protocols and GDPR-like data management plans (where applicable) is critical for reproducibility and ethical oversight .

Advanced Research Questions

Q. How do methodological differences in GEA5 detection lead to contradictory results across studies?

Methodological Answer: Discrepancies in reported GEA5 concentrations (e.g., plasma vs. CSF) often arise from variations in sample preparation. For instance, CSF requires stringent removal of albumin-bound peptides, whereas plasma analysis may suffer from fibrinogen interference. Researchers should validate protocols using spike-and-recovery experiments and report recovery rates (ideally >85%) to enhance cross-study comparability .

Q. What experimental models best elucidate the neuroprotective mechanisms of GEA5?

Methodological Answer: In vitro models (e.g., SH-SY5Y neuronal cells) are used to study GEA5’s antioxidant effects via assays like ROS scavenging and mitochondrial membrane potential analysis. In vivo, transgenic mice lacking μ-opioid receptors can isolate GEA5’s receptor-mediated effects. Multi-omics approaches (transcriptomics + metabolomics) are recommended to map signaling pathways .

Q. How can researchers resolve contradictions in GEA5’s cognitive impact observed in human vs. rodent studies?

Methodological Answer: Human cohort studies (e.g., longitudinal gluten intake assessments) often lack control for confounding variables like baseline cognitive status or coexisting celiac disease. To address this, apply stratified randomization and adjust for covariates (e.g., age, dietary habits) in statistical models. Rodent studies should standardize diets and use Morris water maze tests to quantify memory effects .

Q. Data Management and Replication

Q. What strategies ensure reproducibility in GEA5 research?

Methodological Answer: Detailed protocols for LC-MS parameters (e.g., ionization mode: ESI+, column type: C18) and raw data deposition in repositories like Zenodo are essential. Include supplementary materials with chromatograms, mass spectra, and statistical code (R/Python scripts) to enable independent verification .

Q. How should researchers handle conflicting data on GEA5’s opioid activity?

Methodological Answer: Conduct systematic reviews with meta-analysis (PRISMA guidelines) to quantify effect sizes across studies. For example, heterogeneity in prolactin response (reported in vs. null findings in ) may stem from dosage differences (1–5 mg/kg in rats). Dose-response curves and Bayesian statistical models can reconcile such discrepancies .

Q. Experimental Design Frameworks

Q. Which frameworks guide hypothesis-driven research on GEA5?

Methodological Answer: The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is suitable for clinical studies. For example:

- Population : Adults with non-celiac gluten sensitivity.

- Intervention : GEA5 administration (oral vs. intravenous).

- Comparison : Placebo or naloxone-treated groups.

- Outcome : Cognitive function (measured by Mini-Mental State Examination).

- Time : 12-week follow-up .

Q. How can researchers optimize in silico studies of GEA5’s receptor interactions?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) using GEA5’s 3D structure (PubChem CID: 142155-24-6) and μ-opioid receptor crystal structures (PDB ID: 4DKL) can predict binding affinities. Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic parameters (KD, Kon/Koff) .

特性

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTRTGWXCQVLKM-VHEHYOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931372 | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142155-24-6 | |

| Record name | Exorphin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。